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Compound of Interest

Compound Name: 3-Chloro-4-(hydroxymethyl)phenol

cat. No.: B1369970

An In-depth Technical Guide to 3-Chloro-4-(hydroxymethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-4-
(hydroxymethyl)phenol, a substituted phenolic compound of interest in synthetic chemistry
and potentially in drug discovery. This document delves into its chemical identity,
physicochemical properties, a proposed synthetic route with a detailed protocol, and state-of-
the-art analytical characterization techniques. Furthermore, it explores the potential
applications in drug development, drawing logical inferences from the behavior of structurally
related molecules. This guide is intended to serve as a foundational resource for researchers
and professionals engaged in the fields of medicinal chemistry, organic synthesis, and
pharmaceutical sciences.

Introduction and Chemical Identity

3-Chloro-4-(hydroxymethyl)phenol, identified by the CAS number 171569-42-9, is a
bifunctional organic molecule containing a phenol, a chloro, and a hydroxymethyl group
attached to a benzene ring.[1][2][3][4] The unique arrangement of these functional groups—a
hydroxyl and a hydroxymethyl group in a para relationship, with a chlorine atom meta to the
hydroxymethyl group—imparts specific chemical reactivity and potential for further
functionalization. This substitution pattern makes it a valuable building block in the synthesis of
more complex molecules, including potential pharmaceutical intermediates.
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The presence of both a nucleophilic phenolic hydroxyl group and a primary alcohol allows for

selective reactions at either position, offering versatility in molecular design. The chlorine atom,

an electron-withdrawing group, influences the acidity of the phenolic proton and the reactivity of

the aromatic ring towards electrophilic substitution.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a compound

is paramount for its effective and safe utilization in a laboratory setting.

Physicochemical Properties

The key physicochemical properties of 3-Chloro-4-(hydroxymethyl)phenol are summarized in

the table below.

Property Value Source
CAS Number 171569-42-9 [11[21[3114]
Molecular Formula C7H7CIO2 [1]
Molecular Weight 158.58 g/mol [1]
3-chloro-4-
IUPAC Name
(hydroxymethyl)phenol
White to yellow to red powder
Appearance [5]

or crystals

Storage Temperature

Room temperature, sealed in a

dry, dark place

Purity

Typically available in 297%

purity

Safety and Handling

3-Chloro-4-(hydroxymethyl)phenol is classified as a hazardous substance. Adherence to

strict safety protocols is mandatory.
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e Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation).[5]

e Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES:
Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy
to do. Continue rinsing).[5]

o Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face
protection.[6]

o Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[6][7] Avoid
generating dust.[6]

o Storage: Keep the container tightly closed in a dry and cool place.[8] Store away from
incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.

[8]

Synthesis and Purification

While specific literature detailing the synthesis of 3-Chloro-4-(hydroxymethyl)phenol is not
readily available, a logical and efficient synthetic route can be proposed based on the well-
established Vilsmeier-Haack formylation of a substituted phenol, followed by a selective
reduction. This approach offers high regioselectivity and generally good yields.

Proposed Synthetic Pathway

The proposed two-step synthesis starts from the commercially available 2-chlorophenol.

1. Vilsmeier-Haack Reagent

(POCIs, DMF)
2-Chlorophenol 2. Hydrolysis (B-ChIoro-4-hydroxybenzaldehyde)M»(S-ChIoro-4-(hydroxymethyl)phenol)

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 3-Chloro-4-(hydroxymethyl)phenol.

Detailed Experimental Protocol
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Step 1: Vilsmeier-Haack Formylation of 2-Chlorophenol to yield 3-Chloro-4-
hydroxybenzaldehyde

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic
compounds.[9] Using 2-chlorophenol as the substrate, the formyl group is directed to the para
position due to the ortho, para-directing effect of the hydroxyl group.

o Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel,
magnetic stirrer, and a calcium chloride guard tube, cool dimethylformamide (DMF) to 0 °C in
an ice bath.

e Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCIs) dropwise to the
cooled DMF with constant stirring. Maintain the temperature below 5 °C. The formation of the
electrophilic Vilsmeier reagent (chloroiminium salt) will occur.

e Reaction with Phenol: Dissolve 2-chlorophenol in a minimal amount of DMF and add it
dropwise to the Vilsmeier reagent.

e Reaction Progression: After the addition is complete, allow the reaction mixture to warm to
room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress
using Thin Layer Chromatography (TLC).

o Work-up: Cool the reaction mixture and pour it onto crushed ice. Hydrolyze the intermediate
by heating the aqueous mixture. Neutralize the solution with a suitable base (e.g., sodium
hydroxide or sodium bicarbonate) to precipitate the product.

« |solation: Filter the crude 3-Chloro-4-hydroxybenzaldehyde, wash with cold water, and dry.

Step 2: Reduction of 3-Chloro-4-hydroxybenzaldehyde to 3-Chloro-4-(hydroxymethyl)phenol

The selective reduction of the aldehyde group in the presence of the phenolic hydroxyl group
can be efficiently achieved using sodium borohydride.

« Dissolution: In a round-bottom flask, dissolve the crude 3-Chloro-4-hydroxybenzaldehyde in
methanol.
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e Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBHa) portion-
wise. The addition should be slow to control the exothermic reaction and hydrogen evolution.

e Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the
disappearance of the starting material by TLC.

e Quenching: Carefully quench the excess NaBHa4 by the slow addition of dilute hydrochloric
acid until the solution is slightly acidic.

o Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with
a suitable organic solvent such as ethyl acetate.

« Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. The crude product can be purified by
column chromatography on silica gel or by recrystallization to yield pure 3-Chloro-4-
(hydroxymethyl)phenol.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of
the synthesized compound.

Synthesis & Purification

Purified 3-Chloro-4-(hydroxymethyl)phenol
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Caption: A typical analytical workflow for the characterization of synthesized compounds.

Spectroscopic Techniques

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are indispensable for
structural confirmation.[10] The *H NMR spectrum is expected to show distinct signals for the
aromatic protons, the benzylic methylene protons, and the hydroxyl protons. The 13C NMR
will confirm the number of unique carbon atoms and their chemical environments.

o Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation
pattern. The isotopic pattern of chlorine (3°Cl and 37Cl) will be a characteristic feature in the
mass spectrum.

« Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups, notably
the broad O-H stretching band for the hydroxyl groups and the C-ClI stretching vibration.[10]

Chromatographic Techniques

¢ Gas Chromatography (GC): GC, particularly with a flame ionization detector (FID), is a
suitable method for assessing the purity of the final compound.[11][12] Derivatization may be
employed to enhance volatility and peak shape.[12]

e High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity
assessment, especially for non-volatile impurities.

Potential Applications in Drug Development

While there is no specific data on the biological activity of 3-Chloro-4-(hydroxymethyl)phenol,
its structural motifs are present in various biologically active molecules.

As a Synthetic Intermediate

The primary application of this compound in drug development is likely as a versatile
intermediate. The two hydroxyl groups can be selectively protected and functionalized to build
more complex molecular architectures. For example, it can serve as a precursor for:
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» Salicylanilide Derivatives: The core structure is related to salicylanilides, which are known for
their anthelmintic and antimicrobial properties.[13]

e Phenolic Ethers and Esters: The phenolic hydroxyl group can be converted into ethers or
esters, which are common functionalities in drug molecules to modulate properties like
solubility and bioavailability.

o Benzyl Halides: The hydroxymethyl group can be converted to a more reactive benzyl halide,
enabling nucleophilic substitution reactions for the introduction of various pharmacophores.

Potential Biological Activity

Substituted phenols are a well-known class of compounds with a broad spectrum of biological
activities.

o Antimicrobial Agents: Chlorinated phenols are widely used as disinfectants and
preservatives.[14][15] The subject compound could be investigated for its potential as an
antimicrobial agent.

e Enzyme Inhibitors: The phenolic hydroxyl group can act as a hydrogen bond donor and
acceptor, potentially interacting with the active sites of enzymes.

Conclusion

3-Chloro-4-(hydroxymethyl)phenol (CAS: 171569-42-9) is a chemical entity with significant
potential as a building block in organic synthesis, particularly for the development of novel
pharmaceutical agents. This guide has provided a detailed overview of its properties, a robust
proposed synthesis, and a framework for its analytical characterization. While its biological
profile remains to be explored, its structural features suggest that it could be a valuable starting
point for the design and synthesis of new bioactive molecules. The protocols and data
presented herein are intended to empower researchers to further investigate and unlock the full
potential of this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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